Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate

Vue d'ensemble

Description

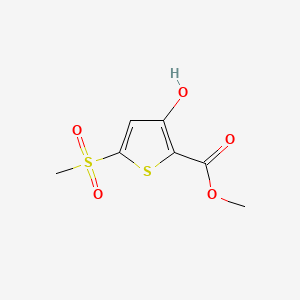

“Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 104386-65-4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is methyl 3-hydroxy-5-(methylsulfonyl)-2-thiophenecarboxylate .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate”, has been a topic of interest in recent years . One example of a synthesis method involves the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate” can be represented by the InChI Code: 1S/C7H8O5S2/c1-12-7(9)6-4(8)3-5(13-6)14(2,10)11/h3,8H,1-2H3 . The InChI key for this compound is GSNPSDQQLMUUKM-UHFFFAOYSA-N .Chemical Reactions Analysis

The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . The lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate” include a molecular weight of 236.27 .Applications De Recherche Scientifique

Industrial Chemistry

Thiophene derivatives, including Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate, are utilized in industrial chemistry. They are particularly used as corrosion inhibitors .

Material Science

In the field of material science, thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .

Electronics

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacology

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Drug Development

For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Synthesis of Thiophene Derivatives

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives.

Nitration Studies

The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products, the lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .

Propriétés

IUPAC Name |

methyl 3-hydroxy-5-methylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5S2/c1-12-7(9)6-4(8)3-5(13-6)14(2,10)11/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNPSDQQLMUUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716295 | |

| Record name | Methyl 3-hydroxy-5-(methanesulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate | |

CAS RN |

104386-65-4 | |

| Record name | Methyl 3-hydroxy-5-(methanesulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B595492.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe](/img/no-structure.png)

![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)